tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate
Description
tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate is a bicyclic carbamate derivative featuring a strained bicyclo[2.1.1]hexane core with a formyl (-CHO) substituent at the 4-position and a tert-butyl carbamate (-NHBoc) protecting group. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its synthesis typically involves the oxidation of a hydroxymethyl precursor using Dess-Martin periodinane, as demonstrated in analogous bicyclo[2.2.2]octane derivatives .
Key properties include:
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl N-(4-formyl-1-bicyclo[2.1.1]hexanyl)carbamate |
InChI |
InChI=1S/C12H19NO3/c1-10(2,3)16-9(15)13-12-5-4-11(6-12,7-12)8-14/h8H,4-7H2,1-3H3,(H,13,15) |
InChI Key |
ZXQNVJNCLBMTCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the construction of the bicyclo[2.1.1]hexane core followed by selective functionalization to introduce the formyl and carbamate groups. The key steps include:
- Formation of bicyclo[2.1.1]hexanone intermediates.
- Introduction of the carbamate group via reaction with tert-butyl carbamate derivatives.
- Selective oxidation or formylation to install the aldehyde functionality at the 4-position.
Detailed Preparation Procedure
A representative preparation method is outlined below, based on recent literature protocols:
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1. Formation of bicyclo[2.1.1]hexan-1-one intermediate | Starting from phenylacetaldehyde derivatives, methylenation using Eschenmoser's salt in dichloromethane with triethylamine at room temperature for 90 min | Generates 2-phenylacrylaldehyde intermediates | Moderate to good yields; temperature control critical to avoid polymerization |
| 2. Allyl Grignard addition | Addition of allylmagnesium bromide to 2-phenylacrylaldehyde in dry THF at 0°C | Forms allylic alcohol intermediates | High selectivity and yield |
| 3. Cyclization to bicyclo[2.1.1]hexanone | Intramolecular cyclization under controlled conditions | Forms bicyclo[2.1.1]hexan-1-one core | Efficient cyclization reported |
| 4. Carbamate introduction | Reaction of bicyclo[2.1.1]hexanone with tert-butyl carbamate under palladium-catalyzed conditions or via nucleophilic substitution | Introduces tert-butyl carbamate group at 1-position | Yields around 57% reported with Pd-catalysis |
| 5. Formylation at 4-position | Selective oxidation or electrophilic formylation using reagents such as formic acid in tetrahydrofuran/water mixtures at room temperature over extended periods (up to 6 days) | Installs formyl group at 4-position | Yields vary; reaction time and solvent system critical |
Representative Experimental Details
Methylenation : Phenylacetaldehyde derivatives (1 equiv) are treated with Eschenmoser's salt (2.05 equiv) and triethylamine (10 equiv) in dichloromethane (0.15 M) at room temperature for 90 minutes. The reaction mixture is washed with saturated sodium bicarbonate and brine, dried, and concentrated under reduced pressure at temperatures below 20 °C to prevent polymerization.
Allyl Grignard Addition : The 2-phenylacrylaldehyde intermediate is dissolved in dry THF (0.3 M) and cooled to 0 °C. Allylmagnesium bromide is added dropwise, and the mixture is stirred to afford the allylic alcohol intermediate.
Carbamate Formation : Palladium diacetate catalysis with cesium carbonate and Xantphos ligand in 1,4-dioxane under reflux and inert atmosphere is used to couple tert-butyl carbamate to the bicyclic intermediate, yielding the carbamate-functionalized product in approximately 57% yield.
Formylation : Formic acid is added to a mixture of the carbamate intermediate, tetrahydrofuran, and water, and stirred at room temperature for up to 6 days. The product precipitates and is isolated by filtration and washing, with yields depending on scale and purity of reagents.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Reaction |
|---|---|---|
| Atmosphere | Nitrogen or inert gas | Prevents oxidation and moisture interference |
| Solvent | Dichloromethane, THF, 1,4-dioxane, acetonitrile | Choice affects solubility and reaction rate |
| Temperature | 0 °C to room temperature; reflux for Pd-catalysis | Controls reaction kinetics and selectivity |
| Reaction Time | 1 hour to 6 days (formylation step) | Longer times improve formylation yield |
| Catalyst | Pd(OAc)2 with Xantphos ligand | Enhances carbamate coupling efficiency |
| Workup | Washing with NaHCO3, brine, drying over Na2SO4 | Removes impurities and stabilizes product |
Research Findings and Analytical Data
- The bicyclo[2.1.1]hexane core is stable under the reaction conditions, allowing selective functionalization.
- The formylation step requires prolonged reaction times and careful control of solvent composition to achieve high yields.
- Palladium-catalyzed carbamate formation is efficient but sensitive to moisture and oxygen, necessitating inert atmosphere techniques.
- NMR and mass spectrometry confirm the structure and purity of the final product, with characteristic aldehyde proton signals and carbamate resonances observed.
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methylenation | Eschenmoser's salt, Et3N, CH2Cl2 | RT, 90 min | Moderate | Avoid polymerization |
| 2 | Grignard Addition | Allylmagnesium bromide, THF | 0 °C | High | Controlled addition |
| 3 | Cyclization | Intramolecular | Controlled temp | Efficient | Forms bicyclic core |
| 4 | Carbamate Coupling | Pd(OAc)2, Cs2CO3, Xantphos, tert-butyl carbamate | Reflux, inert | ~57 | Requires dry conditions |
| 5 | Formylation | Formic acid, THF/H2O | RT, 6 days | Variable | Long reaction time |
Chemical Reactions Analysis
tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the formyl group to form imines or acetals, respectively.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Amines, alcohols
Major products formed from these reactions include carboxylic acids, alcohols, imines, and acetals.
Scientific Research Applications
Applications in Organic Synthesis
Building Block for Complex Molecules:
tert-butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate serves as a versatile building block in organic synthesis, particularly in the construction of more complex bicyclic compounds. Its unique structure allows for functionalization that can lead to the development of novel pharmaceuticals.
Case Study: Synthesis of Related Compounds
A study demonstrated the utility of similar carbamate derivatives in synthesizing anti-inflammatory agents. The synthesized compounds exhibited significant biological activity, indicating that this compound could potentially be modified to enhance therapeutic effects .
Potential Biological Activities
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit interesting biological properties, including:
- Anti-inflammatory Activity: Compounds derived from carbamates have shown promising results in reducing inflammation in preclinical models.
- Antimicrobial Properties: Similar bicyclic structures have been investigated for their antimicrobial effects, suggesting potential applications in treating infections.
Comparative Analysis with Related Compounds
The following table compares this compound with other related compounds based on structure and potential applications:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| tert-butyl (4-hydroxynaphthalen-1-yl)carbamate | Aromatic | Hydroxynaphthalene moiety may enhance biological activity |
| tert-butyl (4-acetylbicyclo[2.2.2]octan-1-yl)carbamate | Acetate | Acetyl group may influence lipophilicity |
| tert-butyl N-{3-amino-bicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate | Amino Group | Different reactivity patterns compared to formyl |
Mechanism of Action
The mechanism of action of tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Functional Group Variations in Bicyclo[2.1.1]hexane Derivatives
Key Findings :
- The amino derivative (MW 212.29) is a nucleophilic intermediate for amide bond formation, whereas the formyl analog acts as an electrophile, enabling condensations (e.g., with hydrazines in ) .
- The aminomethyl variant (MW 226.32) offers a flexible primary amine for crosslinking, contrasting with the rigid formyl group .
Bicyclo Ring System Modifications
Key Findings :
- The bicyclo[2.2.2]octane analog (MW 343.44) exhibits lower ring strain than the [2.1.1]hexane system, leading to enhanced thermal stability but slower reaction kinetics .
- The bicyclo[2.2.1]heptane derivative (MW 227.30) offers intermediate conformational flexibility, making it suitable for stereoselective syntheses .
Heteroatom-Containing Bicyclo Derivatives
Key Findings :
Biological Activity
Tert-butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate, with the molecular formula CHNO and a molecular weight of 227.26 g/mol, is a compound classified under carbamates. Its unique bicyclic structure, featuring a formyl group, suggests potential biological activities that merit exploration. This article reviews existing literature on the biological activity of this compound, focusing on its synthesis, properties, and potential applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : tert-butyl (1-formyl-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate
- CAS Number : 2170372-33-3
The bicyclic framework contributes to its reactivity and potential interactions with biological systems. The presence of the formyl group may enhance its ability to participate in various chemical reactions, including nucleophilic attacks and electrophilic additions.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally related compounds is informative:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl (4-hydroxynaphthalen-1-yl)carbamate | CHNO | Hydroxynaphthalene moiety may enhance biological activity due to aromatic interactions. |
| Tert-butyl (4-acetylbicyclo[2.2.2]octan-1-yl)carbamate | CHNO | Acetyl group may influence lipophilicity and metabolic stability. |
| Tert-butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate | CHNO | Amino group provides different reactivity patterns compared to formyl. |
This table illustrates how variations in functional groups can affect biological activity, suggesting that this compound may possess unique properties due to its specific structure.
Case Studies and Research Findings
Current research primarily focuses on the synthesis and characterization of similar carbamates rather than direct studies on this compound itself. However, studies on related compounds provide insights into potential applications:
- Antimicrobial Activity : Research indicates that carbamates with similar bicyclic structures exhibit significant antimicrobial properties against various pathogens.
- Enzyme Inhibition Studies : Some studies have highlighted the role of carbamate derivatives in inhibiting enzymes linked to metabolic disorders, suggesting a pathway for further investigation into the enzyme inhibitory potential of this compound.
- Synthesis Applications : The compound's unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals.
Q & A
Q. What synthetic strategies are recommended for introducing the formyl group onto the bicyclo[2.1.1]hexane scaffold while preserving carbamate stability?
Methodological Answer: The formyl group is sensitive to oxidation and nucleophilic attack, necessitating careful reagent selection. A two-step approach is often employed:
Core Functionalization : Start with a pre-functionalized bicyclo[2.1.1]hexane intermediate (e.g., hydroxyl or amine derivatives). For example, tert-butyl carbamate-protected bicyclo[2.1.1]hexan-1-amine can undergo oxidation using Dess-Martin periodinane (DMP) or Swern conditions to introduce the formyl group .
Protection-Deprotection : Use temporary protecting groups (e.g., trityl or silyl ethers) for reactive sites during formylation. Post-formylation, the tert-butyl carbamate group remains stable under mild acidic or basic conditions, enabling downstream modifications .
Q. Key Considerations :
- Monitor reaction temperature (<0°C for Swern oxidation) to prevent decomposition.
- Validate intermediates via (e.g., formyl proton at δ 9.8–10.2 ppm) and LC-MS .
Advanced Question
Q. How can computational modeling resolve conflicting stereochemical outcomes in the functionalization of bicyclo[2.1.1]hexane systems?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state geometries and regioselectivity. For example:
- Steric Maps : Analyze steric hindrance around the bicyclo core using molecular dynamics simulations. The 4-position is less hindered compared to 2- or 3-positions, favoring formylation .
- Reaction Pathway Validation : Compare computed activation energies for competing pathways. A recent study showed a 15 kJ/mol lower barrier for formylation at the 4-position versus the 2-position, aligning with experimental yields .
Data Contradiction Analysis :
If experimental results deviate from predictions, re-evaluate solvent effects (e.g., polar aprotic solvents stabilize charge-separated intermediates) or catalyst interactions (e.g., Lewis acids alter electron density) .
Basic Question
Q. Which analytical techniques are critical for confirming the structural integrity of tert-butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z corresponding to (calc. 225.14).
- X-ray Crystallography : Resolve bicyclo conformation and bond angles (e.g., SHELXL refinement for high-purity crystals) .
Quality Control : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >97% purity .
Advanced Question
Q. How can steric hindrance in the bicyclo[2.1.1]hexane core be mitigated during nucleophilic additions to the formyl group?
Methodological Answer:
- Catalyst Design : Employ bulky Lewis acids (e.g., Ti(O-Pr)) to shield the carbamate group while activating the formyl carbon for nucleophilic attack .
- Solvent Optimization : Low-polarity solvents (e.g., toluene) reduce solvation effects, enhancing reagent accessibility to the formyl group .
- Kinetic Studies : Track reaction progress via in-situ IR to identify optimal timepoints for quenching (e.g., aldehyde conversion >90% at 2 hours) .
Case Study : Grignard additions to the formyl group achieved 78% yield using THF at −78°C, minimizing side reactions .
Basic Question
Q. What precautions are necessary when handling this compound in air-sensitive reactions?
Methodological Answer:
- Inert Atmosphere : Use Schlenk lines or gloveboxes (O < 1 ppm) to prevent oxidation of the formyl group .
- Stabilizers : Add molecular sieves (3Å) to anhydrous solvents to scavenge trace water.
- Storage : Store at −20°C under argon; avoid prolonged exposure to light (UV degradation observed after 72 hours) .
Advanced Question
Q. How do solvent dielectric constants influence reaction kinetics in bicyclo[2.1.1]hexane carbamate syntheses?
Methodological Answer:
-
Polar Protic vs. Aprotic : High dielectric solvents (e.g., DMF, ε = 37) accelerate carbamate formation via stabilization of ionic intermediates. However, they may promote side reactions (e.g., formyl hydration).
-
Empirical Data :
Solvent Dielectric Constant (ε) Yield (%) THF 7.5 65 DCM 8.9 72 DMF 37 58 Lower yields in DMF correlate with competing aldehyde hydration .
Advanced Question
Q. What strategies address discrepancies in crystallographic data for bicyclo[2.1.1]hexane derivatives?
Methodological Answer:
- Twinned Crystals : Use SHELXD for structure solution and SHELXL for refinement, applying TWIN/BASF commands to model twin domains .
- Disorder Modeling : For flexible tert-butyl groups, refine occupancy ratios (e.g., 70:30 split) and apply restraints to ADP parameters .
- Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury for packing analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
